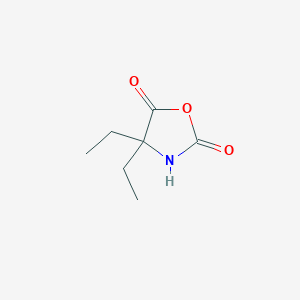
4,4-Diethyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethyloxazolidine-2,5-dione is an organic compound with the molecular formula C7H11NO3. It belongs to the class of oxazolidine-2,5-diones, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen atoms, making it a versatile scaffold for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyloxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters under mild conditions. A common method includes a tandem phosphorus-mediated carboxylative condensation followed by base-catalyzed cyclization using atmospheric carbon dioxide . This method provides a convenient one-pot synthesis of oxazolidine-2,5-diones with high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
4,4-Diethyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of 4,4-Diethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering their function. These interactions are crucial for its biological and pharmacological effects .
Comparación Con Compuestos Similares
5,5-Dimethyl-2,4-oxazolidinedione: Another oxazolidine-2,5-dione derivative with similar structural features but different substituents.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring, known for its antidiabetic properties.
Uniqueness: 4,4-Diethyloxazolidine-2,5-dione is unique due to its specific ethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4,4-diethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)11-6(10)8-7/h3-4H2,1-2H3,(H,8,10) |
Clave InChI |
SUBADABLOJDFJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)OC(=O)N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


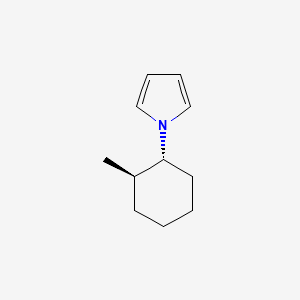
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
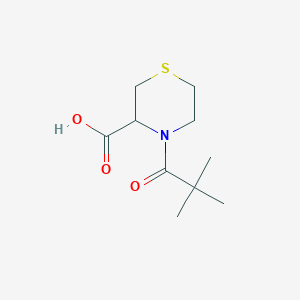

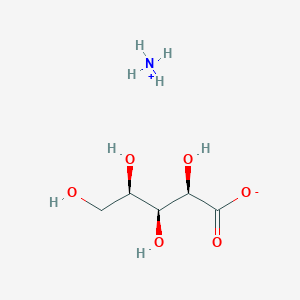
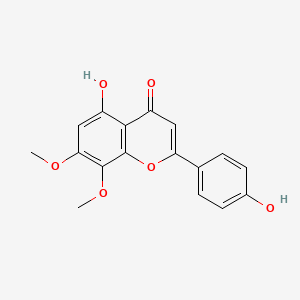
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)

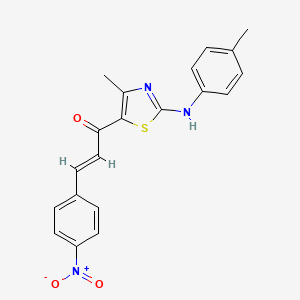


![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)
